molecular formula C7H15NO B2428840 2-(Cyclopropylamino)-2-methylpropan-1-ol CAS No. 1179876-14-2

2-(Cyclopropylamino)-2-methylpropan-1-ol

Cat. No.: B2428840
CAS No.: 1179876-14-2
M. Wt: 129.203
InChI Key: YVQKFTIAXXAJGE-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-2-methylpropan-1-ol is an organic compound that features a cyclopropylamino group attached to a methylpropan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-2-methylpropan-1-ol typically involves the reaction of cyclopropylamine with a suitable precursor, such as 2-methylpropan-1-ol. One common method is the nucleophilic substitution reaction where cyclopropylamine reacts with an alkyl halide derivative of 2-methylpropan-1-ol under basic conditions . The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols or amines .

Scientific Research Applications

2-(Cyclopropylamino)-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. This can lead to changes in metabolic pathways or cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylamino)-2-methylpropan-1-ol is unique due to the presence of both the cyclopropylamino and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(cyclopropylamino)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,5-9)8-6-3-4-6/h6,8-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQKFTIAXXAJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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